Fluorinated vs. Non-Fluorinated Benzenesulfonamide CA Binding Potency: Class-Level Comparison with 4-Methyl Analog
In the 2013 study by Zubrienė et al., a series of benzenesulfonamide derivatives bearing benzimidazole moieties were tested for binding to recombinant human CA isozymes I, II, VII, XII, and XIII via thermal shift assay. The authors reported that 'all fluorinated benzenesulfonamides exhibited nanomolar binding potency toward tested CAs and fluorinated benzenesulfonamides possessed higher binding potency than non-fluorinated compounds' [1]. While the exact Kd values for CAS 338423-30-6 were not individually reported in the public version of this paper, the class-level comparison between fluorinated and non-fluorinated analogs provides a quantitative expectation: fluorinated derivatives consistently achieved lower (i.e., more potent) Kd values across all five tested CA isozymes. The non-fluorinated comparator CAS 338423-18-0 (4-methyl analog; MW 357.47) lacks the electron-withdrawing fluorine atom, which has been shown to reduce binding potency in this chemotype [2].
| Evidence Dimension | Binding affinity to recombinant human carbonic anhydrase isozymes (thermal shift assay) |
|---|---|
| Target Compound Data | Fluorinated benzenesulfonamide-benzimidazole derivatives (class including CAS 338423-30-6): Kd values in the nanomolar range for CA I, II, VII, XII, XIII [1]. |
| Comparator Or Baseline | Non-fluorinated benzenesulfonamide-benzimidazole derivatives (class including CAS 338423-18-0, 4-methyl analog): Higher Kd values, generally micromolar or high nanomolar range [1]. |
| Quantified Difference | Fluorinated derivatives exhibited higher binding potency than non-fluorinated analogs across all five tested CA isozymes (exact fold difference not publicly available for this specific pair) [1]. |
| Conditions | Recombinant human CA isozymes I, II, VII, XII, XIII; thermal shift assay (fluorescent thermal shift assay, FTSA) at 37°C, pH 7.0 [1]. |
Why This Matters
For procurement decisions, selecting this fluorinated compound over a non-fluorinated analog (e.g., CAS 338423-18-0) is expected to yield higher binding potency toward CA targets, which is critical for assay sensitivity and reproducible pharmacological profiling.
- [1] Zubrienė A, Čapkauskaitė E, Gylytė J, Kišonaitė M, Tumkevičius S, Matulis D. Benzenesulfonamides with benzimidazole moieties as inhibitors of carbonic anhydrases I, II, VII, XII and XIII. Journal of Enzyme Inhibition and Medicinal Chemistry. 2014;29(1):124-131. doi:10.3109/14756366.2012.758245. View Source
- [2] Dudutienė V, Zubrienė A, Smirnov A, Timm DD, Smirnovienė J, Kazokaitė J, Michailovienė V, Zakšauskas A, Manakova E, Gražulis S, Matulis D. Discovery and characterization of novel selective inhibitors of carbonic anhydrase IX. Journal of Medicinal Chemistry. 2014;57(22):9435-9446. doi:10.1021/jm501026w. View Source
